molecular formula C22H15ClN2O2S B5151414 N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide

N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide

Cat. No. B5151414
M. Wt: 406.9 g/mol
InChI Key: SEOWHSDHZWPPBQ-UHFFFAOYSA-N
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Description

N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide, commonly known as BPTF inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is an inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF), which plays a crucial role in the regulation of gene expression. In

Mechanism of Action

N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide inhibitor works by binding to the bromodomain of N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide, which is responsible for recognizing and binding to acetylated histones. This prevents the recruitment of N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide to chromatin and the subsequent activation of downstream genes. This results in the inhibition of cell growth and induction of apoptosis in cancer cells. In addition, N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide inhibitor has been shown to modulate the expression of genes involved in cardiac function and inflammation, leading to its potential therapeutic applications in cardiovascular diseases.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide inhibitor has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells and induces apoptosis by inhibiting the expression of genes involved in cell proliferation and survival. It also modulates the expression of genes involved in cardiac function and inflammation, leading to improved cardiac function and reduced inflammation in animal models of heart failure. Additionally, N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide inhibitor has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide inhibitor has several advantages for lab experiments. It is a potent inhibitor of N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide and has been shown to have significant effects on gene expression and cellular function. It is also relatively easy to synthesize and can be obtained in large quantities. However, N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide inhibitor has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood. In addition, it may have off-target effects on other proteins, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide inhibitor. One potential direction is the development of more potent and selective inhibitors of N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide that can be used in clinical trials. Another direction is the investigation of the long-term effects and potential side effects of N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide inhibitor. Additionally, the role of N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide in other diseases and cellular processes should be explored to fully understand the potential therapeutic applications of N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide inhibitor.

Synthesis Methods

The synthesis of N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide inhibitor involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-aminobenzoyl chloride to obtain the intermediate compound, which is further reacted with 4-aminophenylboronic acid to form the final product, N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide inhibitor.

Scientific Research Applications

N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide inhibitor has been shown to improve cardiac function and reduce inflammation in animal models of heart failure. It has also been studied for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(4-benzamidophenyl)-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O2S/c23-19-17-8-4-5-9-18(17)28-20(19)22(27)25-16-12-10-15(11-13-16)24-21(26)14-6-2-1-3-7-14/h1-13H,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOWHSDHZWPPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-benzamidophenyl)-3-chloro-1-benzothiophene-2-carboxamide

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